molecular formula C25H24N4O3S B11069430 2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B11069430
M. Wt: 460.5 g/mol
InChI Key: GCUJXYIMHWSLNN-UHFFFAOYSA-N
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Description

2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyridinyl ethyl group, and a thioxoimidazolidinyl core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Thioxoimidazolidinyl Core: This step often starts with the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinyl ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Attachment of the Pyridinyl Ethyl Group: This step involves the alkylation of the thioxoimidazolidinyl core with a pyridinyl ethyl halide.

    Acetylation: The final step is the acetylation of the compound with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinyl core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-methylacetamide
  • 2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide may exhibit unique properties due to the presence of the phenylacetamide group. This group could enhance its binding affinity to certain biological targets or improve its pharmacokinetic properties.

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H24N4O3S/c1-32-21-9-7-20(8-10-21)29-24(31)22(17-23(30)27-19-5-3-2-4-6-19)28(25(29)33)16-13-18-11-14-26-15-12-18/h2-12,14-15,22H,13,16-17H2,1H3,(H,27,30)

InChI Key

GCUJXYIMHWSLNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=NC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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